molecular formula C12H14FN3O2 B2560683 N-(2-carbamoylcyclopentyl)-2-fluoropyridine-4-carboxamide CAS No. 1423791-29-0

N-(2-carbamoylcyclopentyl)-2-fluoropyridine-4-carboxamide

Cat. No.: B2560683
CAS No.: 1423791-29-0
M. Wt: 251.261
InChI Key: UCAMDDBQMFSMPO-UHFFFAOYSA-N
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Description

N-(2-carbamoylcyclopentyl)-2-fluoropyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a carbamoyl group, a cyclopentyl ring, a fluoropyridine moiety, and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylcyclopentyl)-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylcyclopentyl)-2-fluoropyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-carbamoylcyclopentyl)-2-fluoropyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-carbamoylcyclopentyl)-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-carbamoylcyclopentyl)-2-fluoropyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-(2-carbamoylcyclopentyl)-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c13-10-6-7(4-5-15-10)12(18)16-9-3-1-2-8(9)11(14)17/h4-6,8-9H,1-3H2,(H2,14,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAMDDBQMFSMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)C2=CC(=NC=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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